molecular formula C18H10Cl2 B3065851 7,12-Dichlorobenzo[a]anthracene CAS No. 63021-10-3

7,12-Dichlorobenzo[a]anthracene

Cat. No.: B3065851
CAS No.: 63021-10-3
M. Wt: 297.2 g/mol
InChI Key: LNLUHTGHIVKPOO-UHFFFAOYSA-N
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Description

7,12-Dichlorobenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₀Cl₂. It is a derivative of benzo[a]anthracene, where two chlorine atoms are substituted at the 7th and 12th positions. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dichlorobenzo[a]anthracene typically involves the chlorination of benzo[a]anthracene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like carbon tetrachloride or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in solution form, such as in toluene, to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

7,12-Dichlorobenzo[a]anthracene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of less oxidized products.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated and oxygenated derivatives of benzo[a]anthracene, which are often used in further chemical synthesis and research .

Scientific Research Applications

7,12-Dichlorobenzo[a]anthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.

    Biology: The compound is studied for its interactions with biological systems, particularly its effects on cellular processes and its potential as a carcinogen.

    Medicine: Research involving this compound focuses on understanding its role in cancer development and its potential use in cancer research.

    Industry: It is used in the development of materials and chemicals that require specific aromatic structures

Mechanism of Action

The mechanism of action of 7,12-Dichlorobenzo[a]anthracene involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, causing damage and initiating cancerous growth. The molecular targets include DNA and various cellular proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.

    Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.

    Chrysene: A polycyclic aromatic hydrocarbon with similar structural features but different substitution patterns.

Uniqueness

7,12-Dichlorobenzo[a]anthracene is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

7,12-dichlorobenzo[a]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLUHTGHIVKPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212300
Record name Benz(a)anthracene, 7,12 -dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63021-10-3
Record name Benz(a)anthracene, 7,12 -dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 7,12 -dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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